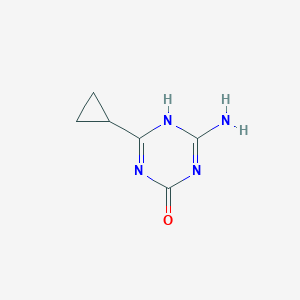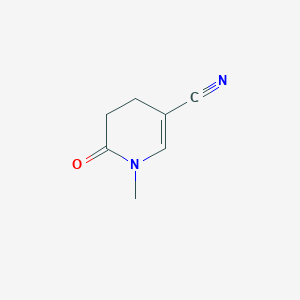
ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate, also known as EAHMOC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is not yet fully understood. However, studies have shown that it may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been found to modulate the expression of genes involved in oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been found to enhance the activity of antioxidant enzymes and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is its broad range of potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for further research. However, one of the limitations of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate. One potential area of focus is the development of new drug candidates based on the structure of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of new methods for improving the solubility and bioavailability of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate may enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate can be achieved through a multi-step process that involves the reaction of various chemical compounds, including ethyl acetoacetate, ethyl glyoxylate, and L-serine. The process involves the use of several reagents, including sodium hydroxide, hydrochloric acid, and ethanol. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
195525-52-1 |
|---|---|
Nom du produit |
ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
Formule moléculaire |
C8H12N2O4 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-8(13)5-6(9)4(3-11)10-7(5)12/h4,11H,2-3,9H2,1H3,(H,10,12)/t4-/m1/s1 |
Clé InChI |
RJEPJIDFVKNBPW-SCSAIBSYSA-N |
SMILES isomérique |
CCOC(=O)C1=C([C@H](NC1=O)CO)N |
SMILES |
CCOC(=O)C1=C(C(NC1=O)CO)N |
SMILES canonique |
CCOC(=O)C1=C(C(NC1=O)CO)N |
Synonymes |
1H-Pyrrole-3-carboxylicacid,4-amino-2,5-dihydro-5-(hydroxymethyl)-2-oxo-,ethylester,(5S)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)

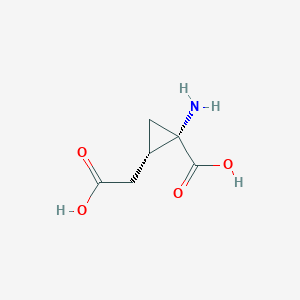

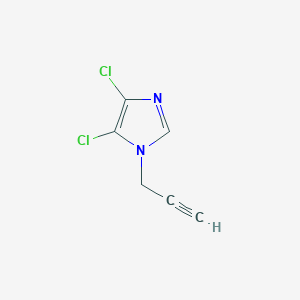
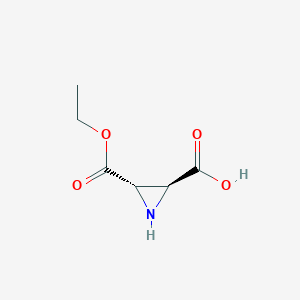

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)


